Lipophilicity (XLogP3) Shifts Broader than the Des‑aryl Analog, Dictating Solubility and Membrane Permeability
The presence of the p‑tolyl group at position 3 increases the calculated lipophilicity of the target compound by approximately 1.9 log units relative to the des‑aryl analog 7‑chloro‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine. This shift moves the compound from a moderately polar region into the optimal oral drug‑likeness space defined by Lipinski’s Rule of 5 (XLogP < 5), enhancing membrane permeability potential while maintaining acceptable aqueous solubility [1][2].
| Evidence Dimension | Calculated octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.1 (PubChem XLogP3) |
| Comparator Or Baseline | 7‑Chloro‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine: ~2.2 (estimated from analog data) |
| Quantified Difference | ΔXLogP3 ≈ +1.9 (absolute increase) |
| Conditions | In silico prediction; PubChem XLogP3 algorithm version 3.0 |
Why This Matters
The ~1.9 log unit lipophilicity gain is a crucial parameter for compound library design: it places the molecule in a range associated with better passive membrane permeability compared to the des‑aryl analog, directly influencing bioavailability prospects in lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 53212366: 7‑Chloro‑2,5‑dimethyl‑3‑(p‑tolyl)pyrazolo[1,5‑a]pyrimidine. Computed XLogP3 value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1281233-89-3 View Source
- [2] PubChem. (2026). Compound Summary for CID 13541234: 7‑Chloro‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine. Computed XLogP3 value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/136549-13-8 (data accessed 2026‑04‑30). View Source
